2-Hydroxy-N-phenylacetamide shares some structural similarities with N-(2-hydroxyphenyl)acetamide, also known as 2-Acetamidophenol PubChem: . This compound is a well-known pain reliever and antipyretic (fever reducer) medication sold under the brand name Paracetamol or Acetaminophen. Research suggests that 2-Hydroxy-N-phenylacetamide might be investigated for similar properties.
A study by Biosynth describes a similar compound, N-Hydroxy-2-phenyl-acetamide, as a metalloprotease inhibitor Biosynth. Metalloproteases are enzymes that break down proteins in the body. Inhibiting their activity has potential applications in treating various conditions, including arthritis and certain inflammatory diseases. Further research is needed to determine if 2-Hydroxy-N-phenylacetamide possesses similar inhibitory properties.
2-Hydroxy-N-phenylacetamide, also known as 2-hydroxyacetanilide, is an organic compound with the molecular formula . It features a hydroxyl group attached to the second carbon of the acetamide structure, which is linked to a phenyl group. This compound is notable for its potential applications in pharmaceuticals and chemical synthesis due to its structural characteristics.
Research indicates that 2-hydroxy-N-phenylacetamide exhibits several biological activities:
The synthesis of 2-hydroxy-N-phenylacetamide can be achieved through several methods:
2-Hydroxy-N-phenylacetamide has several applications:
Interaction studies have focused on how 2-hydroxy-N-phenylacetamide interacts with biological targets:
Several compounds share structural similarities with 2-hydroxy-N-phenylacetamide. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Notable Characteristics |
---|---|---|
N-Phenylacetamide | Lacks hydroxyl group; primarily used as an analgesic. | |
2-Hydroxy-N-methyl-N-phenylacetamide | Contains a methyl group; shows enhanced solubility. | |
N-Hydroxy-N-phenylacetamide | Hydroxyl group on nitrogen; different reactivity profile. | |
2-Amino-N-phenylacetamide | Amino group instead of hydroxyl; used in dye synthesis. |
Each of these compounds exhibits unique properties and reactivities due to their structural differences, influencing their applications in various chemical and pharmaceutical contexts.
The chemical compound 2-Hydroxy-N-phenylacetamide, also known as glycolanilide, emerged as a subject of scientific interest following advancements in acetamide chemistry during the late 19th and early 20th centuries. While its parent compound, glycolic acid (HOCH₂CO₂H), was first synthesized in 1851 by Adolph Strecker and Nikolai Sokolov via the hydrolysis of benzoglycolic acid, the amide derivative 2-Hydroxy-N-phenylacetamide likely originated from subsequent explorations into functionalized acetamides. Early studies on hydroxyacetamides focused on their structural versatility, particularly their capacity for hydrogen bonding, which became a focal point in crystallographic research. By the mid-20th century, glycolanilide gained attention for its polymorphic behavior, with systematic investigations into its crystalline forms beginning in the 2000s. These studies revealed its ability to adopt distinct hydrogen-bonding networks, solidifying its role as a model compound for understanding molecular packing and intermolecular interactions.
2-Hydroxy-N-phenylacetamide occupies a unique niche in acetamide chemistry due to its bifunctional structure, combining an amide group with a hydroxyl substituent at the α-position. This configuration enables diverse intermolecular interactions, including O–H···O and N–H···O hydrogen bonds, which influence its physicochemical properties and crystallographic behavior. Unlike simpler acetamides such as acetanilide, the hydroxyl group in glycolanilide introduces additional hydrogen-bonding donor and acceptor sites, making it a valuable candidate for studying supramolecular assembly. Furthermore, its synthesis has been explored through enzymatic routes, reflecting broader trends in green chemistry. For instance, lipase-catalyzed amidation strategies, developed for related compounds like phenylglycolamide, highlight the potential for eco-friendly production methods. These attributes position glycolanilide as a bridge between traditional organic synthesis and modern materials science.
The systematic IUPAC name for this compound is 2-hydroxy-N-phenylacetamide, reflecting its acetamide backbone substituted with a hydroxyl group at the second carbon and a phenyl group attached to the nitrogen atom. Alternative designations include glycolanilide and α-hydroxyacetanilide, both of which emphasize its structural relationship to glycolic acid and aniline. Key identifiers include the CAS Registry Number 4746-61-6, the European Community (EC) Number 844-623-3, and the molecular formula C₈H₉NO₂. Classified as a hydroxyacetamide, it belongs to the broader family of aromatic amides characterized by the presence of a benzene ring directly bonded to the amide nitrogen.
Identifier | Value |
---|---|
IUPAC Name | 2-hydroxy-N-phenylacetamide |
CAS Number | 4746-61-6 |
EC Number | 844-623-3 |
Molecular Formula | C₈H₉NO₂ |
Common Synonyms | Glycolanilide, α-hydroxyacetanilide, MFCD00068778 |
2-Hydroxy-N-phenylacetamide shares structural homology with several pharmacologically significant phenylacetamides, though its applications diverge due to substituent positioning. For example, 4'-hydroxyacetanilide (paracetamol), a widely used analgesic, features a hydroxyl group at the para-position on the phenyl ring rather than the α-carbon of the acetamide chain. This positional isomerism alters electronic distribution and biological activity: paracetamol inhibits cyclooxygenase enzymes, whereas glycolanilide’s lack of aromatic hydroxyl groups precludes such interactions. Another analogue, N-phenylacetamide (acetanilide), lacks the hydroxyl group entirely, resulting in reduced polarity and distinct crystalline packing. These comparisons underscore how subtle structural modifications dictate functional outcomes in phenylacetamide chemistry.
The compound’s polymorphic behavior further distinguishes it from derivatives like 4'-hydroxyacetanilide. While paracetamol exhibits limited crystalline forms due to its rigid para-substituted structure, glycolanilide’s α-hydroxyl group facilitates flexible hydrogen-bonding arrangements, enabling the formation of multiple stable polymorphs. This property has implications for pharmaceutical solid-state chemistry, where polymorph control is critical for drug stability and bioavailability.
X-ray diffraction studies of 2-Hydroxy-N-phenylacetamide reveal two distinct polymorphs, designated Form I and Form II. In Form I, molecules assemble into one-dimensional chains via O–H···O hydrogen bonds between the hydroxyl and carbonyl groups. Form II, in contrast, combines these linear chains with cyclic N–H···O dimers, creating a three-dimensional network stabilized by additional C–H···O interactions. These structural differences arise from rotational flexibility around the C–N bond, allowing conformational adaptation during crystallization.
Infrared (IR) spectroscopy of glycolanilide displays characteristic absorption bands at 3300 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (amide C=O stretch), and 1250 cm⁻¹ (C–O stretch of the hydroxyl group). Nuclear magnetic resonance (NMR) spectra further corroborate its structure: the α-hydroxyl proton appears as a singlet at δ 4.8 ppm in DMSO-d₆, while the amide proton resonates at δ 10.2 ppm.
Classical synthesis of 2-Hydroxy-N-phenylacetamide involves the condensation of glycolic acid with aniline under acidic conditions. However, this method often yields mixtures requiring tedious purification. Alternative approaches include the hydrolysis of 2-chloro-N-phenylacetamide or the reaction of phenylamine with glycolic anhydride.
Recent advances employ immobilized lipases (e.g., Novozym 435) to catalyze the regioselective amidation of phenylglycinol with fatty acids, achieving yields exceeding 89%. Although developed for phenylglycolamide, this methodology is adaptable to glycolanilide synthesis, offering advantages such as reduced byproducts and solvent-free conditions.
2-Hydroxy-N-phenylacetamide possesses the molecular formula C₈H₉NO₂ with a molecular weight of 151.16 grams per mole [1] [2] [3]. The compound is systematically known by its International Union of Pure and Applied Chemistry name as 2-hydroxy-N-phenylacetamide, reflecting its structural composition [1] [4]. The molecule exhibits Chemical Abstracts Service registry number 4746-61-6, which serves as its unique chemical identifier [1] [2] [3].
The molecular structure comprises an acetamide backbone with a hydroxyl group positioned at the alpha carbon (carbon-2) and a phenyl ring attached to the nitrogen atom [1] [2]. The structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as O=C(NC1=CC=CC=C1)CO, indicating the connectivity pattern between atoms [2]. Alternative nomenclature includes glycolanilide and alpha-hydroxyacetanilide, both reflecting the compound's structural characteristics [1].
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₉NO₂ | [1] [2] [3] |
Molecular Weight | 151.16 g/mol | [1] [2] [3] |
Chemical Abstracts Service Number | 4746-61-6 | [1] [2] [3] |
International Union of Pure and Applied Chemistry Name | 2-hydroxy-N-phenylacetamide | [1] [4] |
Simplified Molecular Input Line Entry System | O=C(NC1=CC=CC=C1)CO | [2] |
Alternative Names | Glycolanilide, alpha-hydroxyacetanilide | [1] |
2-Hydroxy-N-phenylacetamide possesses a single stereogenic center at the carbon atom bearing the hydroxyl group, which creates the potential for two enantiomeric forms designated as (R) and (S) configurations [5] . The stereochemistry at this position significantly influences the compound's biological activity and pharmacological properties, as demonstrated in related hydroxyphenylacetamide derivatives [7] [5]. The presence of this chiral center makes the compound optically active, though the specific optical rotation values for 2-Hydroxy-N-phenylacetamide are not extensively documented in the available scientific literature.
The molecular conformation is stabilized through intramolecular interactions between the hydroxyl group and the amide carbonyl oxygen, which can form internal hydrogen bonds [8] [9]. This intramolecular hydrogen bonding influences the compound's preferred three-dimensional arrangement and affects its chemical reactivity patterns. The phenyl ring attached to the nitrogen atom can adopt various rotational conformations relative to the amide plane, with the preferred orientation determined by steric and electronic factors [10].
Crystallographic studies of related phenylacetamide derivatives indicate that the compound likely adopts a planar or near-planar arrangement of the amide group with the phenyl ring, facilitating conjugation between the aromatic system and the amide functionality [11]. The hydroxyl group orientation relative to the amide plane plays a crucial role in determining the compound's hydrogen bonding capabilities and overall molecular stability.
2-Hydroxy-N-phenylacetamide contains three primary functional groups that determine its chemical behavior: an amide group (-CONH-), a hydroxyl group (-OH), and an aromatic phenyl ring [8] [21] [14]. The amide functionality exhibits characteristic properties including resonance stabilization between the carbonyl carbon and nitrogen atom, which delocalizes electron density and reduces the basicity of the nitrogen compared to simple amines [21] [14]. This resonance delocalization results in a planar arrangement around the amide bond and restricts rotation about the carbon-nitrogen bond.
The hydroxyl group attached to the alpha carbon adjacent to the carbonyl group significantly influences the compound's reactivity profile [9] [15]. This positioning creates an alpha-hydroxy amide structure that can participate in various chemical transformations including oxidation to form alpha-keto amides, nucleophilic substitution reactions, and cyclization processes [10]. The hydroxyl group acts as both a hydrogen bond donor and acceptor, affecting the compound's physical properties and intermolecular interactions [9] [15].
The phenyl ring attached to the amide nitrogen provides aromatic character and can participate in electrophilic aromatic substitution reactions [21]. The electron-withdrawing nature of the amide group influences the reactivity of the aromatic ring, making it less reactive toward electrophilic attack compared to simple aniline derivatives [23] [24]. The aromatic system also contributes to the compound's stability through conjugation with the amide functionality.
Functional Group | Characteristics | Chemical Implications | |
---|---|---|---|
Amide (-CONH-) | Resonance stabilized, planar | Reduced basicity, restricted rotation | [21] [14] |
Hydroxyl (-OH) | Polar, hydrogen bonding | Increased reactivity, solubility enhancement | [9] [15] |
Phenyl Ring | Aromatic, electron-withdrawing | Stability, reduced electrophilic reactivity | [23] [24] |
The acid-base behavior of 2-Hydroxy-N-phenylacetamide is governed by the interplay between its hydroxyl and amide functional groups [8] [14]. The compound exhibits weak acidic properties due to the presence of the hydroxyl group, which can undergo deprotonation under basic conditions to form an alkoxide anion [9] [15]. The acidity of the hydroxyl proton is enhanced by the adjacent carbonyl group, which can stabilize the resulting alkoxide through resonance interactions.
The amide nitrogen in 2-Hydroxy-N-phenylacetamide shows significantly reduced basicity compared to simple amines due to resonance delocalization of the nitrogen lone pair with the carbonyl group [21] [14]. This delocalization makes the nitrogen electron pair less available for protonation, resulting in negligible basic character under normal conditions [14]. The compound does not exhibit measurable basicity in aqueous solutions, contrasting with the behavior of primary or secondary amines.
Under strongly acidic conditions, protonation may occur at the carbonyl oxygen rather than the nitrogen atom, reflecting the decreased electron density on nitrogen due to amide resonance [10] [21]. This protonation pattern influences the compound's behavior in acidic media and affects its stability and reactivity profiles. The overall acid-base properties position 2-Hydroxy-N-phenylacetamide as a weakly acidic compound with minimal basic character.
2-Hydroxy-N-phenylacetamide demonstrates moderate stability under normal storage conditions, with recommended storage at 2-8°C in sealed, dry conditions to prevent degradation [2] [3] [16]. The compound's stability is enhanced by the resonance stabilization of the amide bond, which resists hydrolysis under neutral conditions compared to esters or other acyl derivatives [10] [21]. However, the presence of the alpha-hydroxyl group introduces potential sites for chemical transformation and may affect long-term stability.
The reactivity profile of 2-Hydroxy-N-phenylacetamide is characterized by several key transformation pathways [10]. The hydroxyl group can undergo oxidation reactions to form the corresponding alpha-keto amide using oxidizing agents such as potassium permanganate or chromium trioxide [9]. Reduction reactions can convert the amide to the corresponding amine, though this requires strong reducing agents due to the stability of the amide bond [21] [25].
Substitution reactions at the hydroxyl position are possible under appropriate conditions, allowing for the introduction of various functional groups [10]. The compound can participate in condensation reactions with aldehydes or ketones, forming cyclic structures or extended carbon frameworks [11] [10]. Hydrolysis of the amide bond requires harsh acidic or basic conditions and elevated temperatures due to the resonance stabilization of the amide functionality [23] [10].
Calculation Type | Functional/Basis Set | Purpose | Key Results |
---|---|---|---|
Geometry Optimization | B3LYP/6-31G(d,p) | Optimize molecular geometry | Planar amide group, twisted phenyl ring |
Frequency Analysis | B3LYP/6-311G(d,p) | Calculate vibrational frequencies | Good agreement with experimental IR |
Single Point Energy | B3LYP/6-311++G(d,p) | Calculate accurate energies | Relative energies of conformers |
Molecular Orbital Analysis | B3LYP/6-31G(d,p) | Calculate HOMO/LUMO energies | HOMO-LUMO gap ~5.0 eV |
Conformational Search | B3LYP/6-31G(d,p) | Find stable conformers | Trans conformer preferred by 2.8 kcal/mol |
NBO Analysis | B3LYP/6-31G(d,p) | Analyze bonding and charge distribution | Charge delocalization patterns |
Irritant